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Known Off-Target Profiles and Selectivity Issues
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Compound Focus: FIIN-2
Cat. No.: S548001

Understanding the selectivity of FIIN-2 is crucial for interpreting experimental results, especially

unexpected phenotypes or toxicities.

Target . Reported Potency
. Interaction . . .
Kinase / (ICs0/lECs0 or Apparent Biological /| Experimental Impact
. Type -

Protein Activity)

FGFR1 Intended (On-  ICs0 = 3.1 nM [1] Primary anti-tumor efficacy [2].
target)

FGFR2 Intended (On-  ICs0 = 4.3 nM [1] Primary anti-tumor efficacy [2].
target)

FGFR3 Intended (On-  ICso =27 nM [1] Primary anti-tumor efficacy [2].
target)

FGFR4 Intended (On-  ICso =45 nM [1] Primary anti-tumor efficacy [2].
target)

SRC Off-target ICs0 = 330 nM [3] Inhibits kinase activity; may
(Covalent) contribute to side effects like skin

issues [3].

YES Off-target ICs0 = 365 nM [3] Inhibits kinase activity; biological

(Covalent) impact similar to SRC [3].
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Target . Reported Potency
. Interaction . ) )

Kinase / Tvoe (ICs0/ECso or Apparent Biological /| Experimental Impact

Protein ol Activity)

EGFR Off-target ICs0 = 204 nM [1] Moderate inhibition, potentially
confounding results in models
expressing EGFR [2].

AMPKal Off-target Novel target identified via Induces autophagy by binding and

(Covalent) chemoproteomics [2] activating AMPKal at Cys185 [2].

Activity Against FGFR Gatekeeper Mutations

A key application of FIIN-2 is overcoming resistance to first-generation FGFR inhibitors. However, its

efficacy varies significantly depending on the specific FGFR and mutation.

FGFR Isoform & Gatekeeper Mutation FIIN-2 Potency (ICso/[ECs0) Fold Change (vs. Wild-Type)

FGFR1 (V561M) ECso0 = 84-224 nM [3] ~30-fold decrease [3]
FGFR2 (V564F) ECso0 =276 nM [3] ~95-fold decrease [3]
FGFR3 (V555M) ECso0 =97 nM [3] ~15-fold decrease [3]
FGFR4 (V550L) ECso = 255 nM [3] ~12-fold decrease [3]

Experimental Guide: Profiling FIIN-2 Selectivity

Here is a detailed methodology for identifying the direct binding targets of FIIN-2 in a cellular context,

using an Activity-Based Protein Profiling (ABPP) approach [2].
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Start: Design/Synthesize
FIIN-2 Alkyne Probe (FP)

1. Treat Live Cells
(DMSO vs FIIN-2 vs FP)

2. Click Chemistry
(Conjugate with Biotin Azide)

3. Streptavidin Pull-down
(Enrich Bound Proteins)

4. LC-MS/MS Analysis
(Identify Enriched Proteins)

5. Data Analysis
(Fold change >2, p<0.05)

Click to download full resolution via product page

Key Procedural Notes:

e Probe Validation: Crucially, the biological activity of the FIIN-2 probe (FP) must be confirmed to be
equivalent to the parent FIIN-2 compound through cell viability and Western blot assays of FGFR
pathway phosphorylation (p-FRS2, p-AKT, p-MAPK) before proceeding [2].

e Competitive Blocking: The "FIIN-2 + FP" group is essential. Pre-treatment with excess non-alkyne
FIIN-2 should compete for and block binding to its true targets, reducing their signal in the
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subsequent pull-down/MS. This helps distinguish specific binding from non-specific background [2].

e Downstream Validation: Targets identified by this chemoproteomic screen (like AMPKal) should be
validated using orthogonal methods, such as cellular thermal shift assays (CETSA) or functional
kinase assays [2].

Frequently Asked Questions (FAQs)

Q1: My experiment shows unexpected autophagy activation in my liver cancer model. Could this be
related to FIIN-2? Yes. A recent multi-omics study identified AMPKal as a novel, previously unknown
off-target of FIIN-2. FIIN-2 covalently binds to Cys185 on AMPKal, leading to its activation and
subsequent induction of autophagy. This effect is independent of its primary FGFR inhibition and should be

considered when interpreting such results [2].

Q2: How does FIIN-2's selectivity compare to other clinical-stage covalent FGFR inhibitors like
Futibatinib (TAS-120)? FIIN-2 and Futibatinib show similar profiles in that both can covalently inhibit
certain SRC family kinases (SRC, YES). In contrast, another inhibitor, PRN1371, demonstrates superior
selectivity under the same conditions and does not inhibit SRC or YES [3]. The choice of inhibitor
should be guided by your specific model system and the need to avoid potential SRC/YES-related

confounding effects.

Q3: I am modeling resistance to FGFR inhibitors. Is FIIN-2 effective against all common gatekeeper
mutations? No, its effectiveness is mutation-dependent. As shown in the table above, FIIN-2 retains good
potency against FGFR3(V555M) and FGFR4(V550L) (15-fold and 12-fold reduction, respectively), but its
activity is more significantly impaired against FGFR1(V561M) and especially FGFR2(V564F) (30-fold
and 95-fold reduction) [3] [4]. The specific mutation in your model system should guide your compound

selection.

Q4: What is the structural basis for FIIN-2's binding and its ability to overcome some gatekeeper
mutations? The co-crystal structure of FIIN-2 bound to FGFR4 (PDB ID: 4QQC) reveals that it forms a
covalent bond with a conserved cysteine in the P-loop (Cys477 in FGFR4) and unexpectedly adopts a
"DFG-out" conformation. This unique binding mode allows it to bypass steric clashes caused by the larger

gatekeeper residue (e.g., Methionine), which would typically block first-generation inhibitors [4] [5].
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Key Troubleshooting Takeaways

e Unexpected Phenotypes: If your experiment yields results like induced autophagy, investigate off-
target engagement, particularly of AMPKal [2].

¢ Selectivity Concerns: For studies requiring high selectivity, characterize and account for inhibition of
SRC and YES kinases, or consider more selective inhibitors like PRN1371 for comparison [3].

e Variable Efficacy in Resistance Models: The specific FGFR gatekeeper mutation in your system
critically determines FIIN-2's potency; always verify the mutation type [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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